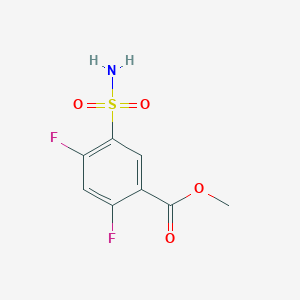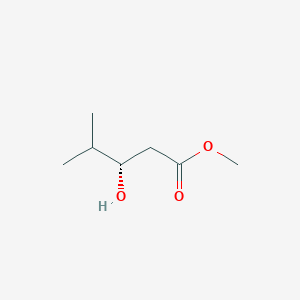
Methyl(s)-3-hydroxy-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(s)-3-hydroxy-4-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) attached to a pentanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(s)-3-hydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(s)-3-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Formation of 3-oxo-4-methylpentanoate.
Reduction: Formation of 3-hydroxy-4-methylpentanol.
Substitution: Formation of 3-chloro-4-methylpentanoate (when using HCl).
Applications De Recherche Scientifique
Methyl(s)-3-hydroxy-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways involving esters and alcohols.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl(s)-3-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of its corresponding acid and alcohol. The hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-hydroxy-4-methylpentanoate
- Propyl 3-hydroxy-4-methylpentanoate
- Butyl 3-hydroxy-4-methylpentanoate
Uniqueness
Methyl(s)-3-hydroxy-4-methylpentanoate is unique due to its specific ester and hydroxyl functional groups, which confer distinct chemical properties and reactivity. Its methyl ester group makes it more volatile compared to longer-chain esters, which can be advantageous in certain applications such as fragrances and flavors.
Propriétés
Formule moléculaire |
C7H14O3 |
|---|---|
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
methyl (3S)-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m0/s1 |
Clé InChI |
HIUDWDUEXPJHRR-LURJTMIESA-N |
SMILES isomérique |
CC(C)[C@H](CC(=O)OC)O |
SMILES canonique |
CC(C)C(CC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


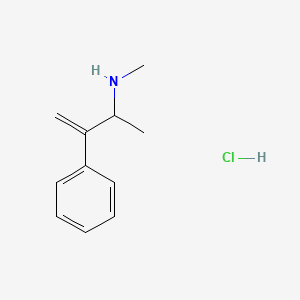


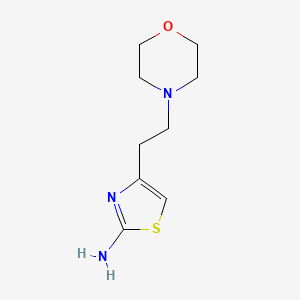
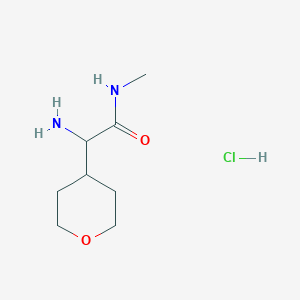


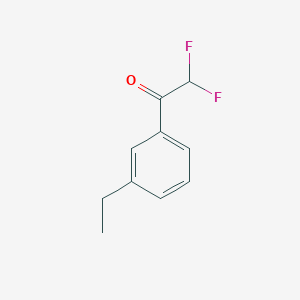
![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)
![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13612989.png)
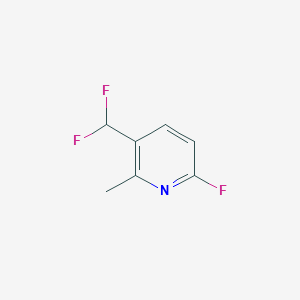
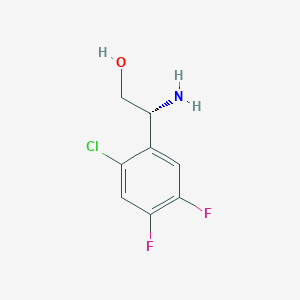
![Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13613011.png)
